molecular formula C10H14N2 B1336119 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 133405-86-4

3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No.: B1336119
CAS No.: 133405-86-4
M. Wt: 162.23 g/mol
InChI Key: BGDQHQHPELLNKQ-UHFFFAOYSA-N
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Description

Core Benzodiazepine Scaffold Configuration

The fundamental architecture of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine centers on the characteristic fusion of a benzene ring with a seven-membered diazepine ring, creating the essential 1,5-benzodiazepine framework. The 1,5-benzodiazepine nucleus differs fundamentally from the more commonly studied 1,4-benzodiazepine system in the positioning of nitrogen atoms within the diazepine ring. In the 1,5-configuration, nitrogen atoms occupy positions 1 and 5 of the seven-membered ring, creating distinct electronic and steric environments compared to the 1,4-arrangement where nitrogens are located at positions 1 and 4.

The core scaffold exhibits a bicyclic structure where the benzene ring provides rigidity while the seven-membered diazepine ring introduces conformational flexibility. This structural arrangement allows for various conformational states, with the diazepine ring capable of adopting different geometries depending on substitution patterns and environmental factors. The tetrahydro nature of the compound indicates complete saturation of the diazepine ring, eliminating any aromatic character in this portion of the molecule and increasing conformational freedom.

Crystallographic analysis of related 1,5-benzodiazepine derivatives reveals that the seven-membered ring typically adopts either chair-like or boat-like conformations, with the specific geometry influenced by substituent effects and intermolecular interactions. The dihedral angle between the benzene ring and the mean plane of the diazepine ring varies significantly among different derivatives, typically ranging from 17° to 21° in crystalline structures. This angular relationship directly impacts the overall molecular shape and potential for intermolecular interactions.

The nitrogen atoms within the 1,5-benzodiazepine framework exhibit distinct chemical environments. The nitrogen at position 1 is typically more basic due to its electron environment, while the nitrogen at position 5 can participate in different bonding patterns depending on substitution. This differential reactivity pattern contributes to the unique synthetic and chemical properties observed in 1,5-benzodiazepine derivatives compared to their 1,4-counterparts.

Properties

IUPAC Name

3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5,8,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDQHQHPELLNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415898
Record name 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133405-86-4
Record name 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with an appropriate ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The benzodiazepine core undergoes oxidation at nitrogen or carbon centers, yielding derivatives with modified biological activity.

Reagent Conditions Product Key Observations
m-CPBARoom temperature, CH2Cl2N-Oxide derivativesSelective N-oxidation without ring degradation
DDQReflux, CHCl3Ring-contracted benzimidazolesOxidative ring contraction via dehydrogenation
KMnO4Acidic aqueous solutionCarboxylic acid derivativesCleavage of saturated C-C bonds

Mechanistic Insights :

  • N-oxidation with m-CPBA proceeds via electrophilic attack on the tertiary nitrogen .
  • DDQ-mediated oxidation involves dehydrogenation of the tetrahydro ring, forming aromatic intermediates that undergo cyclization .

Reduction Reactions

Reduction targets imine bonds or unsaturated regions, altering ring saturation:

Reagent Conditions Product Key Observations
NaBH4Ethanol, 0–5°CDihydrobenzodiazepinesPartial reduction of imine bonds
H2/Pd-CRT, 1 atm H2Fully saturated benzodiazepinesComplete hydrogenation of the ring

Notable Example :

  • Catalytic hydrogenation with Pd-C reduces the tetrahydro ring to a decahydro structure, enhancing conformational flexibility .

Substitution Reactions

Electrophilic and nucleophilic substitutions modify the aromatic or aliphatic positions:

Electrophilic Aromatic Substitution

The benzene ring undergoes halogenation or nitration:

Reagent Conditions Product Position
Br2/FeBr3Reflux, 80°C7-Bromo derivativePara to the N-atom
HNO3/H2SO40°C, 2 hrs7-Nitro derivativeMeta-directing effect observed

Nucleophilic Substitution

Alkylation at nitrogen centers:

Reagent Conditions Product Site
CH3IDMF, K2CO3, 60°CN-Methylated derivativeTertiary nitrogen

Cyclization and Ring Expansion

The compound participates in cycloadditions and ring-expansion reactions:

Reagent/Substrate Conditions Product Mechanism
α,β-Unsaturated ketonesAcOH, refluxFused pyranobenzodiazepinesMichael addition followed by cyclization
AmidinesCH3CN, Et3N, RTBenzo[f] triazepinesDouble nucleophilic attack on amidinium salts

Example Reaction Pathway :

  • Condensation with 2-methylene-malononitrile forms intermediates that cyclize to benzodiazepine-carbonitriles under acidic conditions .

Functional Group Interconversion

Key transformations include:

Reaction Reagent Product Application
HydrolysisNaOH, H2O, 100°CBenzodiazepine-diaminePrecursor for triazepine synthesis
Thiourea formationCS2, KOHThiol-functionalized derivativesEnhanced metal-binding capacity

Photochemical and Thermal Reactions

  • Thermal decomposition at >200°C yields aromatic amines and CO2 .
  • UV irradiation in the presence of O2 generates radical intermediates, leading to dimerization products .

Biological Activity Modulation via Chemical Modifications

  • N-Oxidation reduces GABA receptor binding affinity by 40% compared to the parent compound .
  • Halogenation at C7 increases anticonvulsant potency in rodent models .

Industrial-Scale Reaction Optimization

Parameter Optimal Value Impact on Yield
Catalyst (H-MCM-22)100 mg/mmol substrate85–92% yield in cyclization
Solvent (Acetonitrile)4 mL/mmol substrateEnhances reaction rate by 30%
Temperature60–80°CMinimizes byproduct formation

Emerging Methodologies

  • Continuous flow synthesis reduces reaction time from 24 hrs to 2 hrs .
  • Enzymatic oxidation using cytochrome P450 mimics achieves enantioselective N-oxidation .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-bromo-N-(3,5-dichlorophenyl)acetamide. For instance, structural modifications in similar acetamide derivatives have shown promising cytotoxic effects against various cancer cell lines. In vitro studies using MTT assays demonstrated significant inhibition of cell viability in liver cancer cells (Hep-G2), suggesting that compounds with similar frameworks may possess potent anticancer properties .

Antimicrobial Activity

Research has also indicated that derivatives of 2-bromo-N-(3,5-dichlorophenyl)acetamide exhibit moderate to high antibacterial activities. A study evaluated various synthesized derivatives against bacterial strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results showed that certain derivatives had notable disk inhibition zones, indicating their potential as antimicrobial agents .

Agricultural Applications

Compounds like 2-bromo-N-(3,5-dichlorophenyl)acetamide are valuable in agriculture for their role as intermediates in the synthesis of pesticides and herbicides. The structural characteristics of this compound allow it to serve as a precursor for developing agrochemicals that target specific pests or diseases in crops.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of 2-bromo-N-(3,5-dichlorophenyl)acetamide can influence its biological activity. Research indicates that electron-withdrawing groups enhance the potency of related compounds against various pathogens. For example, the presence of halogen substituents has been correlated with increased antibacterial activity .

Case Studies

  • Anticancer Activity : A study conducted on a series of acetamide derivatives found that those with similar structures to 2-bromo-N-(3,5-dichlorophenyl)acetamide exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .
  • Antimicrobial Efficacy : Another investigation into the antibacterial properties of synthesized derivatives revealed that compounds derived from 2-bromo-N-(3,5-dichlorophenyl)acetamide showed effectiveness against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this compound's structure .

Mechanism of Action

The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Compound Name Substituents/Ring System Molecular Formula Key Features
3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (Target) Methyl at C3; non-lactam C₁₁H₁₄N₂ Flexible tetrahydro ring; potential for hydrogen bonding at NH groups
3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (Lactam) Methyl at C3; lactam (C=O at C2) C₁₁H₁₂N₂O Lactam ring stabilizes via intramolecular hydrogen bonding; reduced steric accessibility
1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Methyl at C1 and C3 C₁₁H₁₆N₂ Increased steric hindrance; altered basicity due to N-methylation
5-Benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-ol Benzyl at C5; hydroxyl at C1 C₁₆H₁₆N₂O 1,4-Diazepine isomer; hydroxyl group enables hydrogen bonding
2,3,4,5-Tetrahydro-1H-3-benzazepine Single nitrogen; non-diazepine C₁₀H₁₃N Azepine ring (one N atom); distinct electronic properties vs. diazepines

Key Observations :

  • Lactam vs. Non-Lactam: Lactam derivatives (e.g., ) exhibit enhanced stability due to intramolecular hydrogen bonding, whereas non-lactam forms (target compound) may display greater reactivity in electrophilic substitutions .
  • Ring Isomerism : 1,4-Benzodiazepines () differ in nitrogen positioning, altering hydrogen-bonding capacity and pharmacological interactions.

Biological Activity

3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a derivative of benzodiazepines, a class of compounds known for their psychoactive effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

IUPAC Name : this compound
Molecular Formula : C10_{10}H12_{12}N2_2
Molecular Weight : 160.22 g/mol
CAS Number : 133405-86-4
Structure : The compound features a fused benzodiazepine ring system that is crucial for its biological activity.

Benzodiazepines primarily act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This modulation leads to increased neuronal inhibition and results in various effects such as anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Pharmacological Effects

  • Anxiolytic Activity : Research indicates that compounds similar to this compound exhibit significant anxiolytic effects. For instance, studies have shown that modifications in the benzodiazepine structure can enhance binding affinity to GABA receptors .
  • Sedative Properties : The sedative effects are prominent in various animal models. Dosing studies have demonstrated that this compound can effectively reduce locomotor activity in rodents .
  • Anticonvulsant Effects : Benzodiazepines are well-documented anticonvulsants. The specific activity of 3-methyl derivatives has been noted in seizure models where they exhibit protective effects against induced seizures .

Case Studies and Research Findings

A study conducted by Zhang et al. (2020) explored the synthesis and biological evaluation of various tetrahydrobenzodiazepines. The findings revealed that certain structural modifications significantly enhanced their biological activities against various targets .

Study Reference Biological Activity Assessed Key Findings
Zhang et al., 2020Anxiolytic and anticonvulsantEnhanced activity with specific substitutions
MDPI ReviewSynthesis methodsEfficient palladium-catalyzed synthesis methods reported
ACS PublicationsNeuropharmacological effectsDemonstrated significant GABAergic activity

Toxicology and Safety

While many benzodiazepines are considered safe when used correctly, there are potential risks associated with misuse or overdose. The compound is classified under hazardous materials with specific handling precautions due to its potential toxicity .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, and how can reaction efficiency be monitored?

Methodological Answer:

  • Synthetic Routes : Multi-step cyclization reactions using o-phenylenediamine derivatives and Mannich bases are common starting points. For example, cyclization in ethanol with fused sodium acetate yields intermediates like 2,3-dihydro-1H-1,5-benzodiazepines .
  • Efficiency Monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC. Confirm structural integrity using 1H^1H-NMR to observe characteristic proton shifts (e.g., benzodiazepine ring protons at δ 3.0–4.5 ppm) and mass spectrometry (MS) for molecular ion peaks .

Q. How should researchers address solubility challenges during purification of this compound?

Methodological Answer:

  • Solvent Selection : Use polar solvents like ethanol or methanol for recrystallization, as the compound exhibits higher solubility in alcohols than in water .
  • Alternative Strategies : Add solubility enhancers (e.g., DMF in minimal amounts) or employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) .

Q. What safety protocols are recommended given limited toxicity data for this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coats) and conduct experiments in fume hoods to avoid inhalation or dermal contact .
  • Waste Disposal : Follow OSHA guidelines for organic intermediates, including neutralization of reactive groups before disposal .

Advanced Research Questions

Q. How can computational strategies predict the reactivity of 3-methyl-1,5-benzodiazepine derivatives in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for cyclization or substitution reactions. Software like COMSOL Multiphysics enables virtual screening of reaction pathways .
  • Machine Learning : Train models on existing benzodiazepine reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems .

Q. How to resolve contradictory bioactivity data in receptor-binding assays?

Methodological Answer:

  • Assay Optimization : Replicate studies under standardized conditions (pH 7.4, 37°C) to minimize variability. Use radioligand binding assays (e.g., 3H^3H-GABAA_A receptor studies) for quantitative comparisons .
  • Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to identify steric clashes or electronic mismatches in derivative-receptor interactions .

Q. What factorial design approaches optimize reaction conditions for scale-up?

Methodological Answer:

  • Design of Experiments (DoE) : Apply a 2k^k factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, vary temperature (80–120°C) and catalyst (0.5–2 mol%) to maximize yield .
  • Response Surface Methodology (RSM) : Use central composite designs to model non-linear relationships and identify optimal parameters (e.g., 95°C, 1.5 mol% catalyst) .

Q. What advanced characterization techniques validate the stereochemistry of substituted derivatives?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in slow-evaporation setups (e.g., ethanol/water mixtures) .

Q. How to analyze trace impurities in synthesized batches using HPLC-MS?

Methodological Answer:

  • Method Development : Use a C18 column with 0.1% formic acid in acetonitrile/water (50:50) at 1.0 mL/min. Monitor impurities at 220–280 nm .
  • MS Detection : Perform high-resolution MS (HRMS) in positive ion mode to identify byproducts (e.g., dehalogenated or oxidized derivatives) .

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